molecular formula C18H12FN B3336603 12-Fluorochrysen-6-amine CAS No. 32622-58-5

12-Fluorochrysen-6-amine

Cat. No.: B3336603
CAS No.: 32622-58-5
M. Wt: 261.3 g/mol
InChI Key: GMJWUOVMDJKMKA-UHFFFAOYSA-N
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Description

12-Fluorochrysen-6-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom at the 12th position and an amine group at the 6th position on the chrysen backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-Fluorochrysen-6-amine typically involves multi-step organic reactions. One common method is the nitration of chrysen to introduce a nitro group, followed by reduction to form the amine. The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes large-scale nitration and reduction processes, as well as the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 12-Fluorochrysen-6-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, while the fluorine atom can undergo electrophilic substitution.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of hydrogenated amine derivatives.

    Substitution: Formation of alkylated or acylated amine derivatives.

Scientific Research Applications

Chemistry: 12-Fluorochrysen-6-amine is used as a building block in organic synthesis, particularly in the preparation of complex aromatic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as a precursor for drug development.

Industry: In the materials science field, this compound is investigated for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 12-Fluorochrysen-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with target molecules, while the fluorine atom can influence the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

    Chrysen-6-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.

    12-Fluorochrysen:

    6-Fluoro-2-aminopyridine: Another fluorinated aromatic amine with different structural and functional properties.

Uniqueness: 12-Fluorochrysen-6-amine is unique due to the presence of both the fluorine atom and the amine group on the chrysen backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

12-fluorochrysen-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN/c19-17-9-15-12-6-2-4-8-14(12)18(20)10-16(15)11-5-1-3-7-13(11)17/h1-10H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMJWUOVMDJKMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C=C(C4=CC=CC=C43)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301170
Record name 12-fluorochrysen-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32622-58-5
Record name NSC141572
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141572
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 12-fluorochrysen-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301170
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 12-AMINO-6-FLUOROCHRYSENE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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